molecular formula C40H50N8O12S B1174649 p50B-p97 protein CAS No. 146411-47-4

p50B-p97 protein

Cat. No.: B1174649
CAS No.: 146411-47-4
Attention: For research use only. Not for human or veterinary use.
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Description

The p50B-p97 protein reagent is a key tool for investigating critical cellular processes, including the NF-κB signaling pathway and protein quality control mechanisms. The p50 subunit (NF-κB1) is a central component of the NF-κB transcription factor family, which regulates genes responsible for immune responses, inflammation, and cell survival . NF-κB proteins are conserved from mammals to avian species and exist as various homo- and heterodimers that bind to specific DNA sequences to control gene expression . p97 (also known as VCP or Cdc48) is an essential, abundant AAA+ ATPase that functions as a major segregase and unfoldase in the cell . It hydrolyzes ATP to generate mechanical force for extracting and unfolding polypeptide substrates from larger cellular structures like membranes, chromatin, and protein assemblies . This activity is critical for diverse functions such as endoplasmic reticulum-associated degradation (ERAD), chromatin regulation, and organelle homeostasis . The interaction between NF-κB signaling and p97 function represents a vibrant area of research, particularly in understanding cellular stress adaptation . This recombinant reagent is designed for advanced in vitro studies on the interplay between transcription factor regulation and AAA+ ATPase machinery. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

146411-47-4

Molecular Formula

C40H50N8O12S

Synonyms

p50B-p97 protein

Origin of Product

United States

Scientific Research Applications

Role as a Biomarker

p50B-p97 is overexpressed in many cancer types, making it a potential biomarker for diagnosis and prognosis. Studies indicate that higher levels of p50B-p97 correlate with poor survival rates in cancers such as colorectal, pancreatic, and breast cancer .

Therapeutic Target

Given its role in cancer cell survival, p50B-p97 has emerged as a target for novel anti-cancer therapies. Small molecule inhibitors targeting this protein have been developed and evaluated in clinical trials. For instance:

  • CB-5083 : An ATP-competitive inhibitor showing promise in reducing tumor growth.
  • Triazole Inhibitors : These allosteric inhibitors have demonstrated efficacy comparable to CB-5083, altering the conformational dynamics of p50B-p97 to inhibit its function .

Case Studies

Cancer Typep50B-p97 ExpressionSurvival Rate Impact
Colorectal CancerHighLower 5-year survival rates
Breast CancerHighCorrelates with metastasis
Pancreatic CancerHighAssociated with poor prognosis

Applications in Neurodegenerative Diseases

p50B-p97 mutations are implicated in several neurodegenerative conditions, including:

  • Inclusion Body Myopathy associated with Paget Disease of Bone and Frontotemporal Dementia (IBMPFD) : Characterized by progressive muscle weakness and cognitive decline due to dysfunctional protein homeostasis .
  • Amyotrophic Lateral Sclerosis (ALS) : Altered p50B-p97 function contributes to motor neuron degeneration.

Viral Infections and Host Interactions

p50B-p97 also plays a significant role in the life cycle of various viruses. It assists in:

  • Viral Entry : Facilitates the uncoating of viral capsids.
  • Intracellular Trafficking : Involved in the transport of viral components within host cells.
  • Replication : Essential for the replication of certain RNA and DNA viruses.

Case Studies

Research has shown that viruses like Human Cytomegalovirus (HCMV) exploit p50B-p97 for their replication cycles. For example:

  • HCMV utilizes p50B-p97 for trafficking viral proteins from the nucleus to the cytosol, enhancing viral replication efficiency .

Comparison with Similar Compounds

Comparison with Similar AAA+ Proteins

Structural and Functional Similarities

The table below compares p97 with other AAA+ proteins, emphasizing structural domains, ATPase activity, and functional roles:

Protein Domains ATPase Activity Primary Function Protease Association Key References
p97 (VCP/Cdc48) N-terminal, D1, D2 D1 (weak), D2 (strong) Segregase in ERAD, membrane fusion, mitotic regulation No
19S Proteasome Regulatory Particle AAA+ ATPase subunits Multiple ATPase domains Substrate unfolding, proteasome activation Yes (binds 20S proteasome)
NSF (N-ethylmaleimide-sensitive factor) N-terminal, D1, D2 D1 and D2 Vesicle fusion (SNARE complex disassembly) No
ClpX AAA+ ATPase domain Single ATPase Substrate unfolding for ClpP protease Yes (binds ClpP)
Key Observations:

Domain Architecture :

  • p97 and NSF share a tripartite domain structure (N-D1-D2), whereas ClpX and 19S subunits have simpler architectures .
  • Unlike 19S and ClpX, p97 lacks protease association, highlighting its specialized role in substrate segregation rather than degradation .

ATPase Activity :

  • p97’s D2 domain drives most ATP hydrolysis, enabling forceful substrate extraction, while D1 contributes weakly .
  • In contrast, NSF requires coordinated ATPase activity in both D1 and D2 for SNARE complex disassembly .

Functional Specificity :

  • p97 uniquely participates in ERAD by extracting misfolded proteins from the ER membrane for proteasomal degradation .
  • The 19S regulatory particle, while also ATP-dependent, directly couples substrate unfolding with proteolysis via the 20S core .

Research Findings and Mechanistic Differences

Substrate Recognition and Processing
  • p97 recognizes polyubiquitinated substrates through adaptors like UFD1-NPL4, whereas 19S uses intrinsic ubiquitin receptors (e.g., Rpn10) .
  • Mutational studies show that disabling p97’s D2 ATPase activity abolishes substrate dissociation, underscoring its mechanical role .
Conformational Dynamics
  • Cryo-EM studies reveal that p97 undergoes asymmetric conformational changes during ATP hydrolysis, unlike the symmetric transitions observed in NSF .
  • Comparative thermal stability assays (e.g., empirical phase diagrams) demonstrate that p97 retains structural integrity under stress better than ClpX, likely due to its hexameric stability .

Data-Driven Insights from Comparability Studies

Advanced biophysical techniques, such as empirical phase diagrams (EPDs) and radar charts , have been employed to compare conformational stability across AAA+ proteins . For example:

  • Thermal Denaturation : p97 exhibits a higher melting temperature (Tm = 52°C) compared to NSF (Tm = 46°C) under identical buffer conditions, indicating superior thermal resilience .
  • Aggregation Propensity : p97 shows lower aggregation rates under mechanical stress (e.g., agitation) than 19S, attributed to its robust inter-subunit interactions .

Q & A

Q. How can researchers retrieve and validate structural data for p50B-p97 protein from the Protein Data Bank (PDB)?

To access structural data, use the PDB’s search tools with specific identifiers (e.g., protein name, UniProt ID). Cross-validate retrieved models using computational tools like MolProbity for steric clashes or Ramachandran plot analysis. Ensure consistency with biochemical data (e.g., mutagenesis or binding assays) to confirm functional relevance .

Q. What methodological frameworks are recommended for designing experiments to study p50B-p97’s biochemical interactions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example, use PICO (Population: target cell lines; Intervention: p50B-p97 knockdown; Comparison: wild-type controls; Outcome: protein interaction changes) to structure quantitative assays like co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .

Q. How should researchers address contradictions between experimental data and existing literature on p50B-p97’s functional mechanisms?

Perform systematic re-analysis of raw data (e.g., SDS-PAGE gels, chromatograms) to rule out technical artifacts. Use orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinities. Document discrepancies transparently and propose hypotheses for follow-up studies, such as context-dependent post-translational modifications .

Q. What quantitative proteomics approaches ensure reproducibility in measuring p50B-p97 expression levels across laboratories?

Implement SI-traceable protein standards (e.g., isotope-labeled peptides) for mass spectrometry. Normalize data using spike-in controls and validate via Western blotting. Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines to enhance cross-study comparability .

Advanced Research Questions

Q. How can cross-species functional studies resolve evolutionary divergence in p50B-p97 homologs?

Combine sequence alignment tools (e.g., BLAST, Clustal Omega) with functional assays (e.g., yeast complementation) to identify conserved domains. Use machine learning models trained on ortholog databases to predict functional divergence, and validate via CRISPR-edited cell lines expressing chimeric proteins .

Q. What strategies improve machine learning predictions of p50B-p97’s interaction networks?

Integrate multi-omics data (e.g., transcriptomics, phosphoproteomics) to train graph neural networks. Use Evola -style frameworks to incorporate evolutionary constraints and structural features. Validate predictions experimentally with high-throughput screens (e.g., protein-fragment complementation assays) .

Q. How can researchers troubleshoot signal interference in p50B-p97 activity assays (e.g., fluorescence quenching)?

Pre-screen samples for autofluorescence or absorbance at assay wavelengths. Optimize buffer conditions (e.g., pH, reducing agents) to stabilize the protein. Use alternative detection methods (e.g., luminescence-based reporters) if interference persists .

Q. What validation protocols are critical for confirming p50B-p97’s role in multi-protein complexes?

Combine cross-linking mass spectrometry (XL-MS) with cryo-EM to map interaction interfaces. Perform reciprocal pull-downs and competitive inhibition assays. Use structural modeling tools like HADDOCK to reconcile biochemical data with 3D architectures .

Q. How should multi-omics datasets be integrated to study p50B-p97’s regulatory networks in disease models?

Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and proteomic data. Use pathway enrichment tools (e.g., STRING, KEGG) to identify overrepresented biological processes. Validate hubs via siRNA knockdown followed by phenotypic assays .

Q. What peer review criteria are most critical for ensuring rigor in p50B-p97 studies?

Reviewers should demand raw data accessibility, code repositories for computational analyses, and explicit documentation of statistical methods (e.g., FDR correction for omics data). Highlight unresolved contradictions and propose mechanistic follow-ups to avoid overinterpretation .

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